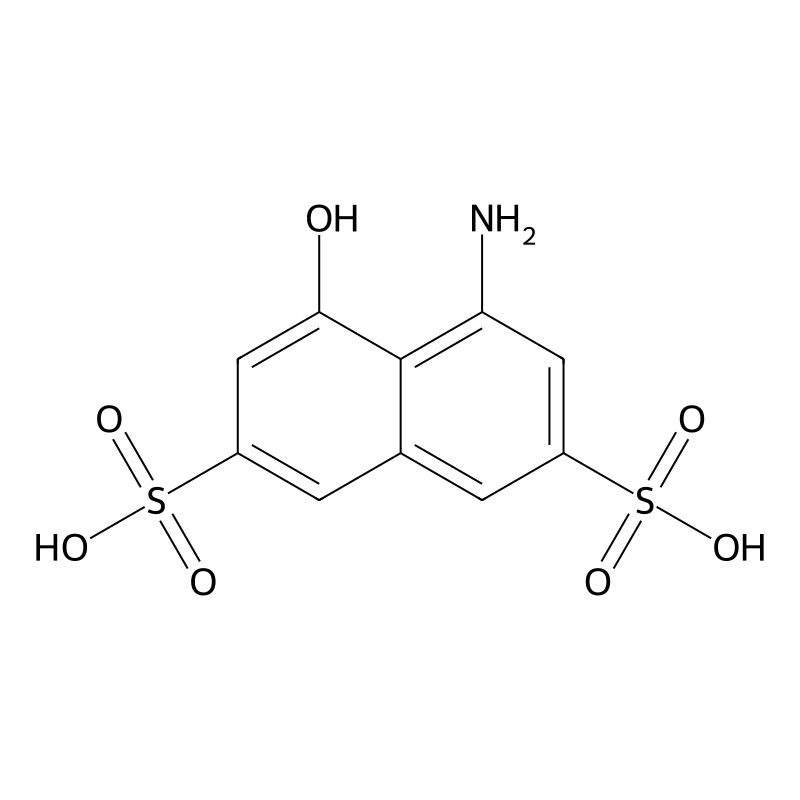

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor

-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (also known as H-acid) is a valuable intermediate used in the synthesis of various organic compounds employed in scientific research. Its sulfonic acid groups enhance its water solubility, making it readily usable in aqueous reaction conditions. Some prominent examples include:

- Azodyes: H-acid is a key precursor for the synthesis of a class of dyes called Azodyes. These dyes possess diverse applications in various scientific fields, including staining biological samples for microscopy and labeling biomolecules for research purposes .

- Fluorescent Probes: H-acid can be modified to create fluorescent probes. These probes bind to specific molecules of interest within cells or tissues, enabling researchers to visualize and study their function and distribution .

- Organic Materials: H-acid serves as a building block for the synthesis of functional organic materials with potential applications in fields like organic electronics and optoelectronics .

Research on H-Acid Properties

Due to its unique chemical structure, H-acid itself is a subject of scientific research. Studies investigate its:

- Acid-Base Properties: The presence of multiple sulfonic acid groups makes H-acid a strong acid. Research explores its pKa values (acidity constants) and how they influence its reactivity in various reaction conditions .

- Interaction with Biomolecules: H-acid's potential to interact with biological molecules like proteins or DNA is a research topic. This knowledge could be valuable in developing new diagnostic tools or therapeutic agents .

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is a chemical compound with the molecular formula and a molecular weight of approximately 341.29 g/mol. This compound appears as a whitish-gray to reddish powder and is primarily known for its sulfonic acid groups, which contribute to its solubility and reactivity in various chemical environments. It is often encountered in its monosodium salt form, enhancing its utility in biological and chemical applications .

- Sulfonation Reactions: The presence of sulfonic acid groups allows for further sulfonation, which can modify the compound's properties.

- Amino Group Reactions: The amino group can undergo acylation or alkylation, leading to derivatives that may exhibit different biological activities.

- Reduction Reactions: The hydroxyl group can be oxidized or reduced, facilitating the synthesis of other functionalized naphthalene derivatives.

These reactions make the compound a versatile building block in organic synthesis and pharmaceuticals .

This compound exhibits various biological activities, attributed mainly to its structural features:

- Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential applications in combating oxidative stress.

- Antimicrobial Activity: Some studies indicate that it displays inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways .

Several methods have been developed for synthesizing 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid:

- Nitration followed by Reduction: Naphthalene can be nitrated to introduce nitro groups, which are subsequently reduced to amino groups.

- Sulfonation of Naphthol Derivatives: Starting from naphthol derivatives, sulfonation can yield the desired naphthalenedisulfonic acid structure.

- Multi-step Synthesis: Combining various reactions such as diazotization and coupling can lead to the formation of this compound from simpler aromatic precursors.

The choice of method often depends on the desired purity and yield .

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid finds applications across various fields:

- Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes due to its reactive functional groups.

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and antioxidant formulations.

- Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including spectrophotometry .

Studies have explored the interactions of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with biological systems:

- Protein Binding Studies: Research indicates that it may bind to specific proteins, affecting their function and stability.

- Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells suggest potential pathways for drug delivery systems.

Such interactions highlight the importance of this compound in pharmacological research and development .

Several compounds share structural similarities with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-naphthalenesulfonic acid | Contains one amino group | Often used in dye manufacturing |

| 5-Amino-2-hydroxybenzenesulfonic acid | Hydroxyl group on a benzene ring | Exhibits strong antioxidant properties |

| 4-Hydroxy-3-nitrobenzenesulfonic acid | Nitro group instead of amino group | Used primarily as an intermediate in dye synthesis |

The uniqueness of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid lies in its dual functionality provided by both amino and hydroxyl groups along with two sulfonic acid functionalities. This combination enhances its reactivity and versatility compared to similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Dates

Quantification of ultra-trace molybdenum using 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt as a chromogenic probe

Padmarajaiah Nagaraja, Honnur Krishna, Anantharaman Shivakumar, Anthonydas Robert Paulas, Dinesh RangappaPMID: 21168383 DOI: 10.1016/j.ab.2010.12.021

Abstract

A simple, ultrasensitive, nonextractive spectrophotometric method has been developed for the assay of Mo(VI), which involves Mo-catalyzed oxidation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt (AHNDSA) by H(2)O(2) in acetic acid/sodium acetate buffer yielding an intense pink colored product with λ(max) of 540 nm. Beer's law is obeyed in the range of 10-240 ng/ml with molar absorptivity of 3.0137×10(5)L mol(-1)cm(-1). The LOD and LOQ were found to be 0.7696 and 2.565 ng/ml, respectively. The applicability of the method toward water and biological samples was tested and statistically compared with a reference method.A simple and sensitive spectrophotometric method for the determination of trace amounts of nitrite in environmental and biological samples using 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt

Padmarajaiah Nagaraja, Naef Ghllab S Al-Tayar, Anantharaman Shivakumar, Ashwine K Shrestha, Avinash K GowdaPMID: 20207190 DOI: 10.1016/j.saa.2010.01.010

Abstract

A very simple, sensitive, fairly selective and rapid spectrophotometric method for the determination of trace amounts of nitrite has been described. This method is based on the diazotized intramolecular coupling of electrophilic diazonium cation with the phenolic group of 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt (AHNDMS) in a phosphate buffer solution of pH 7.5. The cyclic product has a purple color with maximum absorbance at 560nm and is stable for 6h. Optimum reaction conditions and other important analytical parameters for the maximum color development were established. Beer's law was found to obey for nitrite in the concentration range of 0.1-1.6microgml(-1) with molar absorptivity of 2.6x10(4)lmol(-1)cm(-1) and Sandell's sensitivity of 0.0075microgml(-1). The effect of interfering ions on the determination is described. The recommended method was applied for the determination of nitrite in different water, soil and human saliva samples. The performance of the recommended method was evaluated in terms of Student's t-test and variance ratio F-test, which indicated the significance of proposed method over the reference method.Adsorption and one-step degradation-regeneration of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid using biochar-based BiFeO

Shuo Li, Peng Wang, Heshan Zheng, Yongjie Zheng, Guangshan ZhangPMID: 28950652 DOI: 10.1016/j.biortech.2017.08.148

Abstract

A microwave (MW)-assisted-HO

technique used to revise 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)-saturated biochars (BCs) was investigated in detail. This method could simultaneously degrade the H-acid adsorbed in the BCs-based BiFeO

(BFO) nanocomposites (BFO/BCs), in which BFO was used as dopant intercalated into BC, and activate the used BCs. Because H-acid could be decomposed by OH, which was generated in a coexistent system, including MW irradiation, H

O

, and BCs. It's worth noticing the adsorption capacity was (236.8mgg

) 1.1-fold higher than that of unused BFO/BC (211.7mgg

). It indicated that the surplus OH exhibited a cooperative effect with MW irradiation to restore H-acid-saturated BCs via the cleavage of CC bond, thereby forming carboxylic groups and the pyrolysis effect. Findings indicated that the one-step degradation-regeneration method could effectively promote the adsorption capacity of H-acid-saturated BCs in a few minutes and could thus be considered a potential technology in water treatment.